1-Aminocyclopropane-1-carbonyl-chloride hydrochloride
Description
Properties
IUPAC Name |
1-aminocyclopropane-1-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKODUQUJMHCRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring Synthesis via Alkylation and Cyclization
- Starting materials: Nitroacetic acid esters (e.g., ethyl nitroacetate or methyl nitroacetate) and 1,2-dihaloethanes (e.g., 1,2-dibromoethane or 1,2-dichloroethane).
- Reaction: Alkylation of the nitroacetate with 1,2-dihaloethane under hydrocarbonylation cyclization conditions.
- Catalysts: Sodium carbonate or wormwood salt catalysts.
- Solvent: Methylene dichloride.
- Conditions: Reflux at 80–120 °C.
- Outcome: Formation of nitro-substituted cyclopropane carboxylate esters.
Reduction of Nitro Group to Amino Group
- Solvent: Methanol or ethanol.
- Reducing agent: Tin dichloride (SnCl2).
- Temperature: 15–20 °C.
- Result: Conversion of nitro group to amino group, yielding 1-aminocyclopropane-1-carboxylic acid esters.
Hydrolysis of Ester to Acid
- Solvent: Methanol or ethanol.
- Catalyst: Sodium hydroxide or potassium hydroxide.
- Conditions: Reflux at 70–90 °C.
- Result: Hydrolysis of ester to 1-aminocyclopropane-1-carboxylic acid.
Purification
- Method: Cooling crystallization using 95% ethanol as solvent.
- Result: High purity 1-aminocyclopropane-1-carboxylic acid crystals.
Conversion to this compound
Formation of Acyl Chloride
- The carboxylic acid group of 1-aminocyclopropane-1-carboxylic acid is converted to the corresponding acyl chloride using chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride.
- Typical conditions: Reaction under anhydrous conditions, often in an inert solvent like dichloromethane, at low temperature to control reactivity.
Hydrochloride Salt Formation
- The amino group is protonated by hydrochloric acid to form the hydrochloride salt.
- This step stabilizes the compound and improves handling and storage properties.
Alternative Method via Diazomethane and Pyrolysis (From US Patent US4367344A)
- A related synthetic route involves reacting 2-acylamino-4-methylthio-butanoic acid esters with diazomethane to form pyrazolines.
- Pyrolysis of pyrazolines yields 1-acylamino-cyclopropane-carboxylic acid esters.
- Subsequent saponification and acidification with hydrochloric acid produce the hydrochloride salt of 1-aminocyclopropane-1-carboxylic acid.
- This method is useful for producing various stereoisomers and derivatives.
Comparative Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Cyclopropane ring formation | Nitroacetic acid ester + 1,2-dihaloethane, Na2CO3, MeCl2, reflux 80-120 °C | Nitro-substituted cyclopropane esters | Efficient cyclization catalyst required |
| Nitro group reduction | SnCl2 in MeOH or EtOH, 15-20 °C | Amino-substituted cyclopropane esters | Mild conditions prevent side reactions |
| Ester hydrolysis | NaOH or KOH in MeOH or EtOH, reflux 70-90 °C | 1-Aminocyclopropane-1-carboxylic acid | Complete hydrolysis essential for purity |
| Acyl chloride formation | SOCl2 or oxalyl chloride, anhydrous solvent, low temp | 1-Aminocyclopropane-1-carbonyl chloride | Requires dry conditions to avoid hydrolysis |
| Hydrochloride salt formation | HCl acidification | This compound | Stabilizes amino group, improves handling |
Research Findings and Process Advantages
- The hydrocarbonylation cyclization method offers a straightforward and scalable route to the cyclopropane ring with high purity and yield.
- Use of tin dichloride for nitro reduction is selective and mild, preserving the sensitive cyclopropane ring.
- The hydrolysis and crystallization steps ensure removal of impurities, affording a high-content product.
- Conversion to acyl chloride under anhydrous conditions is a classical method, well-established for acid chlorides.
- Formation of the hydrochloride salt improves compound stability and facilitates further synthetic transformations or applications.
- Alternative diazomethane-pyrolysis routes enable access to various derivatives and stereoisomers, expanding the compound’s utility in biochemical research.
Chemical Reactions Analysis
Types of Reactions: 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-Aminocyclopropane-1-carbonyl-chloride hydrochloride has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It has been studied for its potential effects on biological systems, including its role as an agonist of the N-methyl-D-aspartate (NMDA) receptor. Medicine: Research has explored its potential as a neuroprotective agent, particularly in protecting neurons from glutamate-induced neurotoxicity. Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
1-Aminocyclopropane-1-carbonyl-chloride hydrochloride is unique in its structural properties and applications compared to other similar compounds, such as 1-aminocyclopropanecarboxylic acid and its derivatives. These compounds share similarities in their cyclic structure but differ in their functional groups and reactivity.
Comparison with Similar Compounds
Table 1: Key Properties of Cyclopropane Derivatives
Structural and Functional Differences
- Carbonyl Chloride vs. Ester/Carboxylic Acid: The target compound’s carbonyl chloride group confers high electrophilicity, enabling nucleophilic acyl substitutions (e.g., with amines or alcohols). In contrast, ethyl/methyl esters () are less reactive but serve as protected forms for carboxylic acids or amino acids. ACC hydrochloride () is a natural ethylene precursor in plants, highlighting the biological relevance of cyclopropane amines.
- The hydroxymethyl variant () introduces polarity, impacting solubility and metabolic pathways.
Reactivity and Stability
- Hydrolysis Sensitivity: The carbonyl chloride in the target compound is prone to hydrolysis, forming 1-aminocyclopropane-1-carboxylic acid (ACC) under aqueous conditions. Esters () hydrolyze to carboxylic acids in acidic/basic media, while ACC itself is stable but hygroscopic ().
- Thermal Stability: Most hydrochlorides decompose upon heating (e.g., 1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride melts at 119°C with decomposition ). The target compound likely requires low-temperature storage to prevent degradation.
Biological Activity
1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACC-HCl) is a synthetic compound closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a naturally occurring plant hormone that serves as a precursor to ethylene. Ethylene plays a crucial role in various physiological processes in plants, including growth, development, and responses to environmental stresses. This article explores the biological activity of ACC-HCl, its mechanisms of action, and its potential applications in research and industry.
Chemical Structure and Properties
ACC-HCl is characterized by its cyclopropane structure with an amino group and a carbonyl chloride moiety. The molecular formula is with a molecular weight of 133.58 g/mol. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The biological activity of ACC-HCl is primarily linked to its role as a precursor in the synthesis of ethylene. Ethylene is involved in:
- Fruit ripening : It accelerates the ripening process by promoting cell expansion and wall softening.
- Response to stress : Ethylene mediates plant responses to biotic and abiotic stresses, including pathogen attack and flooding.
- Cell differentiation : It influences the formation of specialized tissues like xylem and phloem.
ACC-HCl can be converted into ACC through hydrolysis, which can then be oxidized to produce ethylene via the enzyme ACC oxidase. This pathway highlights the importance of ACC-HCl in regulating ethylene biosynthesis.
Biological Activity
Research indicates that ACC-HCl exhibits several biological activities:
- Plant Growth Regulation : Studies have shown that ACC-HCl can enhance plant growth by modulating ethylene levels. For instance, it has been used to promote growth in various crops under stress conditions, such as waterlogging.
- Microbial Interactions : Certain bacteria possess ACC deaminase activity, which allows them to degrade ACC, thereby reducing ethylene levels in plants. This interaction can alleviate stress responses in plants, enhancing their growth and yield.
Case Studies
- Effect on Plant Growth :
- Microbial Applications :
- Astaxanthin Production :
Comparative Analysis
The following table summarizes the biological activities of ACC-HCl compared to its derivatives:
| Compound | Biological Activity | Applications |
|---|---|---|
| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Precursor for ethylene; regulates growth and stress responses | Plant physiology research |
| Methyl 1-aminocyclopropane-1-carboxylate hydrochloride | Similar activity as ACC; used for studying ethylene signaling | Agricultural biotechnology |
| This compound (ACC-HCl) | Enhances plant growth; interacts with microbial communities | Crop improvement under stress |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via cyclopropanation reactions using amino acid derivatives as precursors. Advanced catalytic systems, such as continuous flow reactors, improve yield and purity by enabling precise control over reaction parameters (e.g., temperature, pressure). Post-synthetic purification via recrystallization or reverse-phase HPLC is recommended to isolate the hydrochloride salt .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. Purity assessment requires HPLC with UV detection (λ = 210–254 nm) or ion-exchange chromatography to quantify residual solvents and byproducts. Chiral chromatography may be necessary to verify stereochemical integrity if applicable .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The hydrochloride salt is hygroscopic; store desiccated at 2–8°C under inert gas (e.g., argon). Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the carbonyl chloride group. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict degradation pathways .
Advanced Research Questions
Q. How can researchers address low yields in cyclopropanation steps during synthesis?
- Methodological Answer : Low yields often stem from side reactions (e.g., ring-opening). Optimize reaction stoichiometry, use diazo compounds as carbene precursors, and employ transition-metal catalysts (e.g., Rh(II) complexes) to enhance regioselectivity. Kinetic studies via in-situ FTIR or calorimetry can identify bottlenecks in reaction pathways .
Q. What mechanistic insights explain the reactivity of the cyclopropane ring in nucleophilic substitution reactions?
- Methodological Answer : The strained cyclopropane ring undergoes ring-opening under nucleophilic attack (e.g., by amines or thiols). Density Functional Theory (DFT) calculations predict transition-state geometries, while isotopic labeling (e.g., ¹³C) tracks bond cleavage/formation. Solvent effects (e.g., polar aprotic media) stabilize intermediates, as shown in kinetic studies .
Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. receptor binding) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or impurity profiles. Validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for enzymatic inhibition). Compare results with structurally similar analogs (e.g., 1-Aminocyclopropanecarboxylic acid derivatives) to isolate structure-activity relationships .
Q. What experimental designs are recommended for studying its potential as a covalent enzyme inhibitor?
- Methodological Answer : Use mass spectrometry to detect covalent adduct formation between the carbonyl chloride group and active-site nucleophiles (e.g., cysteine residues). Pair with X-ray crystallography or cryo-EM to resolve binding modes. Competitive inhibition assays with irreversible inhibitors (e.g., iodoacetamide) can confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
